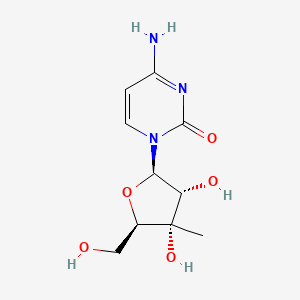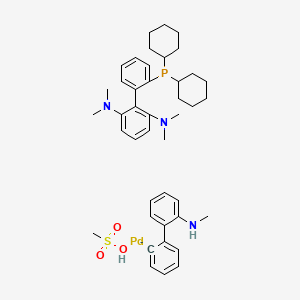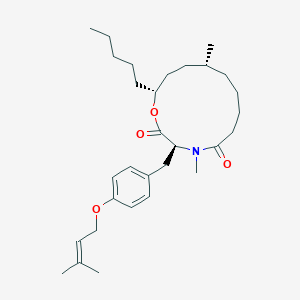
3'-c-Methylcytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-c-Methylcytidine is a modified nucleoside that has garnered significant interest due to its presence in various RNA species, including transfer RNA (tRNA) and messenger RNA (mRNA). This compound is characterized by the addition of a methyl group at the 3’ position of the cytidine molecule. The modification plays a crucial role in the regulation of gene expression and the maintenance of RNA stability and function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-c-Methylcytidine typically involves the methylation of cytidine at the 3’ position. One common method is the use of methyltransferases, such as METTL2A, METTL2B, and METTL6, which catalyze the methylation process . The reaction conditions often include the presence of S-adenosylmethionine (SAM) as the methyl donor and specific buffer conditions to maintain enzyme activity.
Industrial Production Methods
Industrial production of 3’-c-Methylcytidine may involve large-scale enzymatic synthesis using recombinant methyltransferases. The process can be optimized for higher yields by adjusting parameters such as enzyme concentration, reaction time, and temperature. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3’-c-Methylcytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3’-c-Methylcytosine.
Reduction: Reduction reactions can convert it back to cytidine.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products Formed
Oxidation: 3’-c-Methylcytosine
Reduction: Cytidine
Substitution: Various substituted cytidine derivatives
Applications De Recherche Scientifique
3’-c-Methylcytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified RNA molecules.
Biology: The compound is studied for its role in RNA modification and gene expression regulation.
Medicine: Research focuses on its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of synthetic RNA for research and therapeutic purposes
Mécanisme D'action
The mechanism of action of 3’-c-Methylcytidine involves its incorporation into RNA molecules, where it influences RNA stability and function. The methyl group at the 3’ position can affect base pairing and the overall structure of the RNA, leading to changes in gene expression. The compound interacts with various molecular targets, including RNA polymerases and ribosomes, to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3’-c-Methyladenosine
- 3’-c-Methyluridine
- 3’-c-Methylguanosine
Uniqueness
3’-c-Methylcytidine is unique due to its specific methylation at the 3’ position of cytidine, which distinguishes it from other methylated nucleosides. This modification plays a distinct role in RNA stability and function, making it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C10H15N3O5 |
|---|---|
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c1-10(17)5(4-14)18-8(7(10)15)13-3-2-6(11)12-9(13)16/h2-3,5,7-8,14-15,17H,4H2,1H3,(H2,11,12,16)/t5-,7+,8-,10-/m1/s1 |
Clé InChI |
VLVKZVUBJZCRGR-AMCGLFBUSA-N |
SMILES isomérique |
C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO)O |
SMILES canonique |
CC1(C(OC(C1O)N2C=CC(=NC2=O)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1'-(2,6-Pyridinediyl)bis[2,2,2-trifluoroethanone]](/img/structure/B13434316.png)






![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B13434356.png)
![Methyl 2-(chloromethyl)-4-oxo-4,9a-dihydro-1H-pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13434372.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434376.png)
![disodium;2-[[(4R)-4-[(3S,7S,8S,10R,13R,14R)-7-hydroxy-3-sulfonatooxy-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13434377.png)
![(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B13434383.png)
